molecular formula C13H15N5O3 B3501388 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide

Cat. No.: B3501388
M. Wt: 289.29 g/mol
InChI Key: HRKFATHCMSODLF-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, and an acetamide moiety linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group.

    Substitution with Methyl Groups: The methyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the pyrazole derivative with chloroacetyl chloride in the presence of a base.

    Attachment of the Pyridine Ring: The final step involves the reaction of the acetamide derivative with 2-pyridinemethanol under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro and pyridine groups can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide: Lacks the nitro group, which may affect its reactivity and binding properties.

    2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide: Lacks the methyl groups, which may influence its steric and electronic properties.

Uniqueness

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide is unique due to the presence of both nitro and methyl groups on the pyrazole ring, which can significantly impact its chemical reactivity and biological activity. The combination of these functional groups with the pyridine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-9-13(18(20)21)10(2)17(16-9)8-12(19)15-7-11-5-3-4-6-14-11/h3-6H,7-8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKFATHCMSODLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC=CC=N2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796413
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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